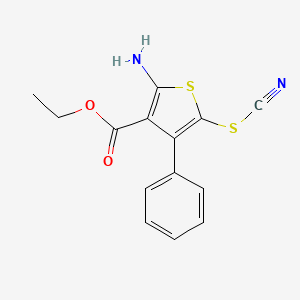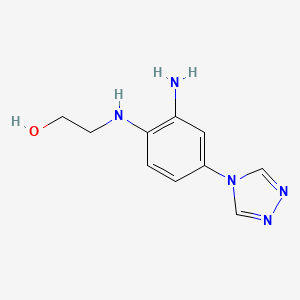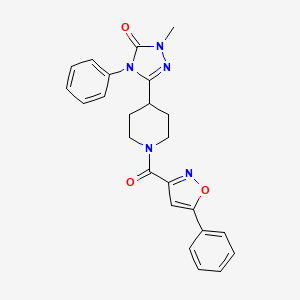![molecular formula C15H13NO5 B2673594 [4-(Benzyloxy)-2-nitrophenyl]acetic acid CAS No. 6860-79-3](/img/structure/B2673594.png)
[4-(Benzyloxy)-2-nitrophenyl]acetic acid
Übersicht
Beschreibung
[4-(Benzyloxy)-2-nitrophenyl]acetic acid is an organic compound with the molecular formula C15H13NO5. It is a derivative of phenylacetic acid, featuring a benzyloxy group at the 4-position and a nitro group at the 2-position on the phenyl ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-2-nitrophenyl]acetic acid typically involves the nitration of [4-(Benzyloxy)phenyl]acetic acid. The nitration process introduces a nitro group at the 2-position of the phenyl ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, under controlled temperature conditions to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in [4-(Benzyloxy)-2-nitrophenyl]acetic acid can undergo reduction to form amino derivatives. Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides.
Reduction: The benzyloxy group can be cleaved under reductive conditions to yield phenolic derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating and meta-directing group.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst, metal hydrides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Phenolic derivatives: Formed by the cleavage of the benzyloxy group.
Substituted aromatic compounds: Formed by electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(Benzyloxy)-2-nitrophenyl]acetic acid is used as a precursor for the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules and is utilized in the study of reaction mechanisms and kinetics.
Biology
The compound is used in biological research to study enzyme interactions and metabolic pathways. Its derivatives are investigated for their potential as enzyme inhibitors and probes for biochemical assays.
Medicine
In medicinal chemistry, this compound derivatives are explored for their pharmacological properties. They are studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [4-(Benzyloxy)-2-nitrophenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The benzyloxy group can enhance the compound’s binding affinity to target sites, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(Benzyloxy)phenyl]acetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
[2-Nitrophenyl]acetic acid: Lacks the benzyloxy group, resulting in different reactivity and applications.
[4-Nitrophenyl]acetic acid: Lacks the benzyloxy group and has different electronic properties.
Uniqueness
[4-(Benzyloxy)-2-nitrophenyl]acetic acid is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
2-(2-nitro-4-phenylmethoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-15(18)8-12-6-7-13(9-14(12)16(19)20)21-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHZOMZYJKKMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2673511.png)
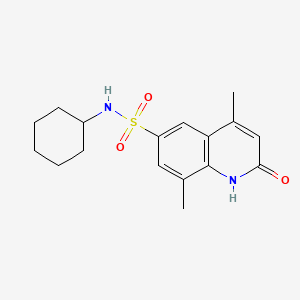
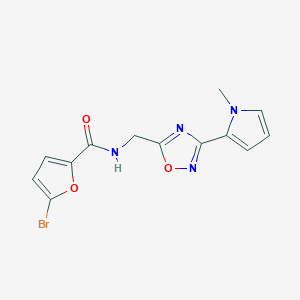
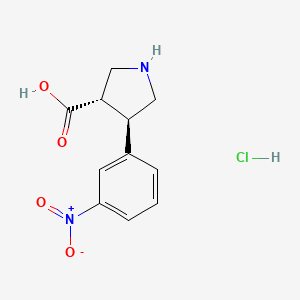
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2673515.png)
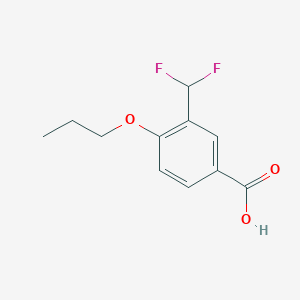
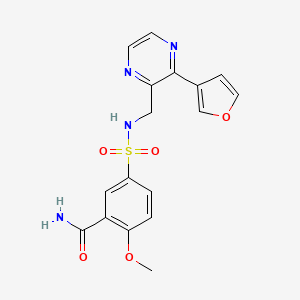
![2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2673522.png)

